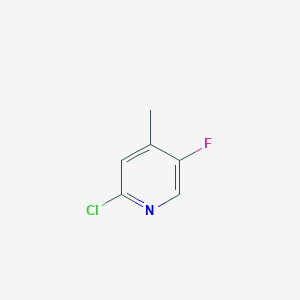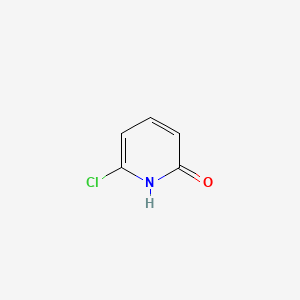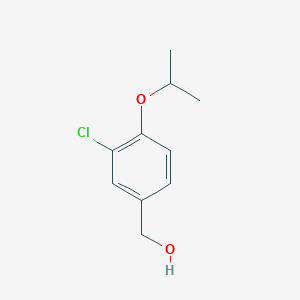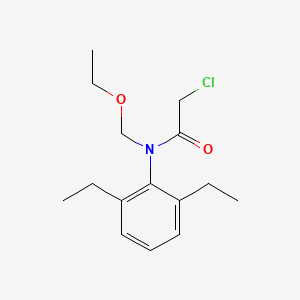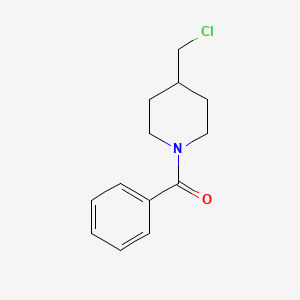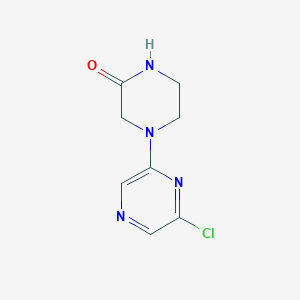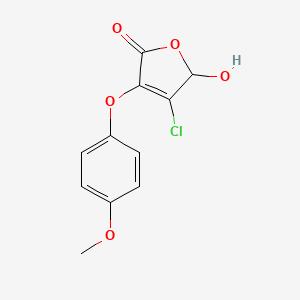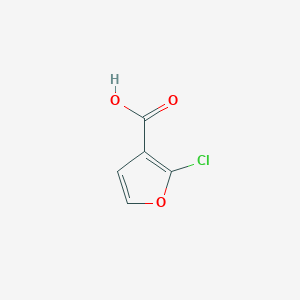
2-Chlorofuran-3-carboxylic acid
Übersicht
Beschreibung
2-Chlorofuran-3-carboxylic acid is a chemical compound with the linear formula C5H3ClO3 . It is a derivative of furan, a heterocyclic compound, with a carboxylic acid and a chlorine substituent .
Molecular Structure Analysis
The molecular structure of 2-Chlorofuran-3-carboxylic acid consists of a five-membered furan ring with a chlorine atom and a carboxylic acid group attached . The InChI code for this compound is 1S/C5H3ClO3/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) .Physical And Chemical Properties Analysis
2-Chlorofuran-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 146.53 . The melting point is between 135-137 degrees Celsius . The compound is likely to exhibit typical carboxylic acid properties such as the ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis and Molecular Docking Studies : A study by Sagaama et al. (2020) focused on the synthesis and molecular docking analysis of benzofuran-carboxylic acids derivatives, including 1-benzofuran-3-carboxylic acid. This research explored the structural, electronic, and vibrational properties, along with biological activities against cancer and microbial diseases, using theoretical and experimental methods (Sagaama et al., 2020).
Chemical Synthesis and Coordination
- Benzofuran Synthesis and Coordination Reactions : A study by Mojumdar et al. (2009) discussed the synthesis of (E)-3-(1-Benzofuran-2-yl)propenoic acid and its subsequent transformations, leading to various coordination compounds with potential applications in material science (Mojumdar et al., 2009).
Optical and Electronic Properties
- Optical Nonlinearity Studies : Chandrakantha et al. (2013) investigated N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which included derivatives of benzofuran-carboxylic acids. Their research focused on optical nonlinearity, suggesting potential applications in optical limiting (Chandrakantha et al., 2013).
Novel Heterocyclic Systems
- Synthesis of Heterocyclic Derivatives : Gao et al. (2012) described the synthesis of 2-(benzofuran-2-yl)benzo[h]quinoline-3-carboxylic acid derivatives, indicating the potential for creating novel heterocyclic systems with varied applications (Gao et al., 2012).
Ischemic Cell Death Inhibitors
- Biological Evaluation as Ischemic Cell Death Inhibitors : Research by Suh et al. (2010) explored the synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters. These compounds demonstrated potential as ischemic cell death inhibitors, indicating a therapeutic application in conditions like stroke or heart attack (Suh et al., 2010).
Antioxidant and Antibacterial Studies
- Antioxidant and Antibacterial Activities : Shankerrao et al. (2013) synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and evaluated their antioxidant and antibacterial activities. These compounds showed promising results against various pathogens (Shankerrao et al., 2013).
Supramolecular Interactions and Crystallography
- Study of Supramolecular Interactions : Koner and Goldberg (2009) investigated the supramolecular interactions of 1-benzofuran-2,3-dicarboxylic acid in its monoanionic form. This research provides insights into the ligand's behavior in organometallic complexes and its potential in crystallography (Koner & Goldberg, 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that carboxylic acid derivatives, which include 2-chlorofuran-3-carboxylic acid, are known to interact with a variety of biological targets
Mode of Action
Carboxylic acid derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The chlorine atom in 2-Chlorofuran-3-carboxylic acid could potentially enhance its reactivity, allowing it to interact with its targets in unique ways.
Biochemical Pathways
Carboxylic acid derivatives are known to participate in a wide range of biochemical processes
Eigenschaften
IUPAC Name |
2-chlorofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO3/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCRUDJEPBEFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626254 | |
| Record name | 2-Chlorofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorofuran-3-carboxylic acid | |
CAS RN |
31491-45-9 | |
| Record name | 2-Chlorofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorofuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

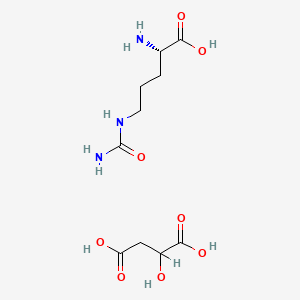
![Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-](/img/structure/B3024694.png)
